![molecular formula C11H14N4OS2 B7530034 4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7530034.png)
4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of 4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide is not fully understood. However, studies have suggested that the compound may exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. The compound may also inhibit the growth of cancer cells by disrupting the microtubule network.
Biochemical and Physiological Effects
Studies have shown that 4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide has various biochemical and physiological effects. The compound has been shown to inhibit the activity of lactate dehydrogenase, which is an enzyme involved in the production of energy in cells. The compound has also been shown to increase the levels of reactive oxygen species in cancer cells, which may contribute to its anticancer activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide in lab experiments is its potential as an anticancer agent. The compound has been shown to have activity against various cancer cell lines, which makes it a promising candidate for further study. However, one of the limitations of using the compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for the study of 4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide. One area of study could be to further investigate the mechanism of action of the compound. This could involve studying the compound's effects on specific cellular pathways and identifying the molecular targets of the compound. Another area of study could be to optimize the synthesis method of the compound to improve its yield and purity. Finally, the compound could be further studied for its potential use as an antibacterial and antifungal agent.
Synthesis Methods
The synthesis of 4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide involves the reaction of 2-amino-4-methylthiazole-5-carboxylic acid with isobutyryl chloride to form 2-(2-methylpropyl)thiazole-5-carboxylic acid. This intermediate is then reacted with thionyl chloride and ammonium thiocyanate to form 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine. Finally, the compound is reacted with 4-methylthiosemicarbazide and acetic anhydride to form 4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide.
Scientific Research Applications
4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide has potential applications in various areas of scientific research. One of the areas where the compound has been studied is in the field of cancer research. Studies have shown that the compound has anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential use as an antibacterial and antifungal agent.
properties
IUPAC Name |
4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS2/c1-6(2)4-8-14-15-11(18-8)13-10(16)9-7(3)12-5-17-9/h5-6H,4H2,1-3H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALXIWYLNLZEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2=NN=C(S2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7529951.png)
![2-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]acetonitrile](/img/structure/B7529953.png)
![N-[[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7529955.png)
![1-[(3-Fluorophenyl)methyl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7529959.png)
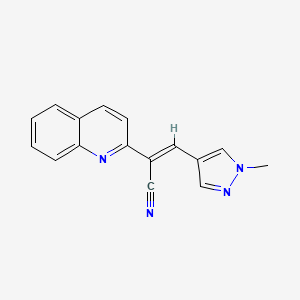
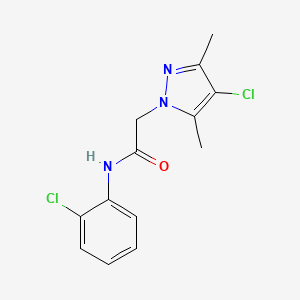
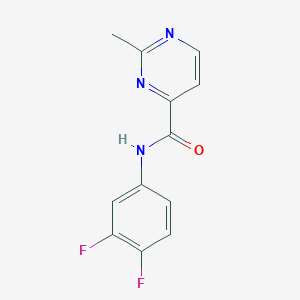
![N-carbamoyl-3-[1-(3-chlorophenyl)ethyl-methylamino]propanamide](/img/structure/B7529982.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-3-methylurea](/img/structure/B7529990.png)
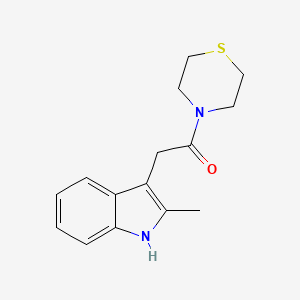
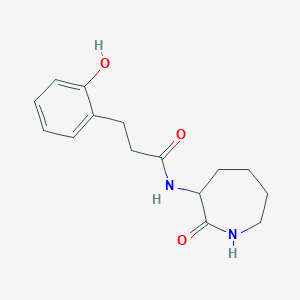
![N-(1,4-dioxaspiro[4.5]decan-8-yl)thiophene-3-carboxamide](/img/structure/B7530032.png)
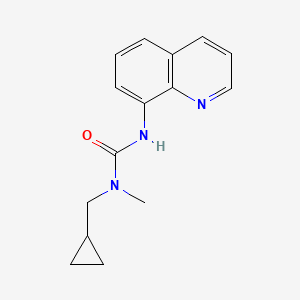
![N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7530044.png)